molecular formula C4H5NO2 B085993 5-Methyloxazol-2(3H)-one CAS No. 13627-02-6

5-Methyloxazol-2(3H)-one

Cat. No. B085993
CAS RN: 13627-02-6
M. Wt: 99.09 g/mol
InChI Key: QXOLMGWWCMLVEF-UHFFFAOYSA-N
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Description

5-Methyloxazol-2(3H)-one is a heterocyclic compound that belongs to the oxazolone family. It is a five-membered ring that contains an oxygen and nitrogen atom in its structure. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 5-Methyloxazol-2(3H)-one is not well understood. However, it is believed that it acts as a nucleophile in chemical reactions due to the presence of the oxygen and nitrogen atoms in its structure. It can also act as a chelating agent, forming complexes with metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Methyloxazol-2(3H)-one. However, it has been reported that it exhibits antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methyloxazol-2(3H)-one is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various compounds, making it a valuable tool for researchers. However, one of the limitations of 5-Methyloxazol-2(3H)-one is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 5-Methyloxazol-2(3H)-one. One potential area of research is the development of new catalysts for chemical reactions. Another area of research is the synthesis of new compounds with potential pharmaceutical applications. Additionally, the antimicrobial and antifungal properties of 5-Methyloxazol-2(3H)-one could be further explored for the development of new antimicrobial agents. Finally, the mechanism of action of 5-Methyloxazol-2(3H)-one could be further investigated to better understand its potential applications.
Conclusion:
In conclusion, 5-Methyloxazol-2(3H)-one is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for researchers in the development of new compounds and catalysts. While there is limited information available on its biochemical and physiological effects, it has shown potential as an antimicrobial and antifungal agent. Further research is needed to fully understand the potential applications of 5-Methyloxazol-2(3H)-one.

Synthesis Methods

The synthesis of 5-Methyloxazol-2(3H)-one can be achieved through various methods. One of the most commonly used methods is the reaction of 5-methyl-2-aminobenzoic acid with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

5-Methyloxazol-2(3H)-one has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis to introduce the oxazolone moiety into molecules. Furthermore, it is used in the development of new catalysts for chemical reactions.

properties

IUPAC Name

5-methyl-3H-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOLMGWWCMLVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929307
Record name 5-Methyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloxazol-2(3H)-one

CAS RN

13627-02-6
Record name 2(3H)-Oxazolone, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013627026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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